molecular formula C11H12N4O2 B3344934 N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide CAS No. 1000574-06-0

N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3344934
CAS No.: 1000574-06-0
M. Wt: 232.24 g/mol
InChI Key: XDQKWFXARKSOIL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS: 1000574-06-0) is a triazole-based heterocyclic compound with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 240.25 g/mol . The structure features a 1,2,4-triazole core substituted with a phenyl group at position 1, a dimethylcarboxamide group at position 3, and a ketone at position 3. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in drug discovery and development .

The 1,2,4-triazole scaffold is known for its broad biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, as observed in structurally related derivatives .

Properties

IUPAC Name

N,N-dimethyl-5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14(2)10(16)9-12-11(17)15(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKWFXARKSOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152125
Record name 2,5-Dihydro-N,N-dimethyl-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000574-06-0
Record name 2,5-Dihydro-N,N-dimethyl-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000574-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-N,N-dimethyl-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound's structure can be represented as follows:

SMILES O=C(N(C)C)N=C(N)C(=O)C=C(C)C\text{SMILES }O=C(N(C)C)N=C(N)C(=O)C=C(C)C

Medicinal Chemistry

N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Recent studies have evaluated its biological activity against various enzymes and receptors:

  • Alkaline Phosphatase Inhibition : The compound exhibits inhibitory effects on human recombinant alkaline phosphatases (h-TNAP and h-IAP), which are crucial in many physiological processes and diseases. Compounds derived from this triazole have been screened for their ability to inhibit these enzymes effectively .
  • Nucleotide Binding : The potential to bind with nucleotide protein targets suggests applications in treating conditions related to nucleotide metabolism .

Agricultural Applications

The compound's structure lends itself to potential use as a pesticide or herbicide. Its ability to interact with biological systems may allow it to act as a growth regulator or pest deterrent.

Case Study: Pesticidal Activity

Research has indicated that derivatives of this compound can exhibit significant pesticidal properties, making them candidates for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its unique chemical properties.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved functionalities for various industrial applications.

Table of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryEnzyme InhibitionInhibits alkaline phosphatases; potential for drug development
AgriculturePesticide/HerbicideExhibits significant pesticidal activity; potential for eco-friendly formulations
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties of polymers

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities
N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide Phenyl (1), N,N-dimethylcarboxamide (3) C₁₁H₁₂N₄O₂ 240.25 Not reported Intermediate; inferred antimicrobial/antioxidant
1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide 3,4-Dichlorophenyl (1), N,N-dimethylcarboxamide (3) C₁₁H₁₀Cl₂N₄O₂ 301.13 Not reported Enhanced lipophilicity; potential antiparasitic activity
1-(2,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide 2,4-Dichlorophenyl (1), N,N-dimethylcarboxamide (3) C₁₁H₁₀Cl₂N₄O₂ 301.13 Not reported Similar to above; positional isomer effects on activity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole core with chloro, cyano, and carboxamide groups C₂₁H₁₅ClN₆O 402.83 133–135 Antimicrobial (Gram-positive bacteria)
1-(4-Nitrophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide 4-Nitrophenyl (1), N,N-dimethylcarboxamide (3) C₁₁H₁₁N₅O₃ 269.24 Not reported Electron-withdrawing nitro group; potential antiviral activity

Key Observations :

  • Chlorinated Derivatives : The dichlorophenyl analogs (e.g., ) exhibit higher molecular weights and increased lipophilicity due to chlorine substituents, which may enhance binding to hydrophobic targets like enzymes or membranes .
  • Pyrazole vs. Triazole Cores : Pyrazole derivatives (e.g., ) show distinct antimicrobial profiles compared to triazoles, likely due to differences in hydrogen-bonding capacity and ring strain .
  • Electron-Withdrawing Groups : The nitro group in the 4-nitrophenyl analog may improve metabolic stability but reduce solubility, a trade-off critical for pharmacokinetics .

Biological Activity

N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (commonly referred to as DMPT) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of DMPT based on recent research findings.

Chemical Structure and Properties

DMPT has the following chemical structure:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}

It features a triazole ring which is known for contributing to various biological activities. The compound's molecular weight is approximately 230.27 g/mol.

Antimicrobial Activity

Research indicates that DMPT exhibits significant antimicrobial properties . A study reported that derivatives of triazole compounds, including DMPT, showed moderate activity against various bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivity Against
DMPTStaphylococcus aureus, Enterococcus faecalis
Other Triazole DerivativesBacillus cereus, Enterobacter aerogenes

Anticancer Activity

DMPT has also been evaluated for anticancer potential . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, compounds similar to DMPT were tested against human cancer cell lines with promising results in reducing cell viability . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly affect cytotoxicity.

Cell LineIC50 (µM)Reference
A-43123.30
Jurkat< 10

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, DMPT has been noted for its anti-inflammatory effects . Compounds with similar structures have shown inhibition of inflammatory markers in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Synthesis and Evaluation

A study synthesized various derivatives of DMPT and evaluated their biological activities against several pathogens. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a pathway for developing more effective antimicrobial agents .

Study 2: Anticancer Screening

In another investigation, DMPT derivatives were screened against multiple cancer cell lines. The findings demonstrated that specific substitutions on the triazole ring significantly increased cytotoxicity, highlighting the importance of molecular structure in drug design .

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer :
  • Time-Kill Assays : Measure bacterial/fungal viability over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects.
  • Resistance Induction : Passage pathogens in sub-inhibitory concentrations to assess resistance development rates .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Triazole Derivatives

Compound SubstituentsAntimicrobial MIC (µg/mL)Antitumor IC₅₀ (µM)Reference
N,N-Dimethyl, 5-oxo, 1-phenyl8.2 (E. coli)12.5 (HeLa)
3-Methoxy analog16.4 (E. coli)28.7 (HeLa)

Q. Table 2: Solvent Effects on pKa Values

SolventHNP (mV)pKa
tert-Butyl alcohol4508.2
Acetonitrile6206.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

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